cylindrocyclophane A
Description
Properties
Molecular Formula |
C36H56O6 |
|---|---|
Molecular Weight |
584.8 g/mol |
IUPAC Name |
(2R,3S,8S,13R,14S,19S)-8,19-dibutyl-3,14-dimethyltricyclo[18.2.2.29,12]hexacosa-1(22),9,11,20,23,25-hexaene-2,10,13,21,24,26-hexol |
InChI |
InChI=1S/C36H56O6/c1-5-7-15-25-17-11-9-13-23(3)36(42)28-21-31(39)34(32(40)22-28)26(16-8-6-2)18-12-10-14-24(4)35(41)27-19-29(37)33(25)30(38)20-27/h19-26,35-42H,5-18H2,1-4H3/t23-,24-,25-,26-,35+,36+/m0/s1 |
InChI Key |
JCKOOZUMKBNWSJ-WDCWCBICSA-N |
Isomeric SMILES |
CCCC[C@H]1CCCC[C@@H]([C@H](C2=CC(=C([C@H](CCCC[C@@H]([C@H](C3=CC(=C1C(=C3)O)O)O)C)CCCC)C(=C2)O)O)O)C |
Canonical SMILES |
CCCCC1CCCCC(C(C2=CC(=C(C(CCCCC(C(C3=CC(=C1C(=C3)O)O)O)C)CCCC)C(=C2)O)O)O)C |
Synonyms |
cylindrocyclophane A |
Origin of Product |
United States |
Scientific Research Applications
Antimicrobial Properties
Cylindrocyclophane A has demonstrated notable antimicrobial activity, particularly against methicillin-resistant Staphylococcus aureus (MRSA). Research indicates that structural modifications to the cylindrocyclophane scaffold can enhance its antibacterial properties without significant loss of activity. For instance, a study reported a divergent synthesis strategy that yielded novel inhibitors with improved efficacy against MRSA, highlighting the potential for developing new antibiotics based on this compound .
Cytotoxicity and Cancer Research
Initial evaluations of this compound revealed moderate cytotoxic effects against various tumor cell lines, including KB and LoVo. This cytotoxicity is attributed to its ability to inhibit the 20S proteasome, a critical component in regulating protein degradation within cells. By disrupting proteasome function, cylindrocyclophanes can induce apoptosis in cancer cells, making them candidates for further investigation in cancer therapy .
Synthetic Chemistry Applications
The synthesis of this compound involves innovative methodologies that exploit carbon-hydrogen (C–H) functionalization. Researchers have successfully developed a total synthesis involving ten C–H functionalization steps, showcasing the ability to transform low-cost materials into complex organic molecules. This synthetic approach not only facilitates the production of this compound but also exemplifies a broader strategy for synthesizing complex natural products .
Table: Summary of Synthesis Methods for this compound
Biocatalysis and Enzyme Engineering
The enzyme CylK plays a crucial role in the biosynthesis of cylindrocyclophanes by catalyzing unique alkylation reactions that form carbon-carbon bonds between aromatic rings. Understanding the structure and mechanism of CylK can inform enzyme engineering efforts aimed at developing novel biocatalysts for organic synthesis. The insights gained from studying CylK may lead to advancements in creating biomimetic chemocatalysts that utilize alkyl halides in synthetic pathways .
Natural Product Discovery
This compound serves as a model compound for exploring the biosynthetic pathways of cyanobacterial natural products. The ability to annotate genes related to cylindrocyclophane biosynthesis enables researchers to prioritize orphan biosynthetic gene clusters for further investigation. This approach could uncover additional structurally unique natural products with potential therapeutic applications .
Preparation Methods
Initiation via Fatty Acid Activation
The pathway begins with the activation of a fatty acid by the adenylating enzyme CylA and the acyl carrier protein (ACP) CylB. This complex primes a hexanoic acid starter unit for elongation by a type I modular PKS (CylD and CylH). Rare for type I PKS systems, this fatty acid initiation mechanism parallels mycobacterial lipid biosynthesis.
Macrocycle Assembly and Functionalization
CylD and CylH extend the starter unit with malonyl-CoA, introducing methyl branches via trans-acting methyltransferases (CylE, CylF, CylG). The type III PKS CylI then catalyzes a resorcinol-forming Friedel-Crafts alkylation, cyclizing the linear intermediate into the [7.7]paracyclophane core. Final O-methylation by CylJ installs methoxy groups, yielding this compound.
Chemical Synthesis Strategies
Ramberg-Bäcklund Macrocyclization (2010)
Smith’s asymmetric synthesis employed a Ramberg-Bäcklund reaction to construct the strained paracyclophane skeleton:
Key Steps:
-
Monomer Preparation : Enantioselective CBS reduction and Crabtree hydrogenation established stereocenters in bifunctional precursor 4 (ee >20:1).
-
Dimerization : Base-induced cyclization of 4 formed a bisthioether intermediate, oxidized to bis-sulfone 5 .
-
Olefination : Treatment with KOH/Al₂O₃ and CF₂Br₂ generated the [7.7]paracyclophane 3 via Ramberg-Bäcklund reaction (70% yield).
-
Functionalization : Sequential dihydroxylation, deoxygenation, and methylation completed the synthesis in 15 steps (overall yield: 8.5%).
Comparative Analysis of Synthetic Methods
Trends :
-
Step Economy : Chemoenzymatic methods reduce steps but require enzyme engineering.
-
Yield : Dirhodium catalysis improves per-step efficiency despite more steps.
-
Stereoselectivity : Enzymatic and dirhodium approaches surpass traditional resolution.
Stereochemical Challenges and Solutions
Q & A
Q. What are the key challenges in synthesizing cylindrocyclophane A, and how can they be methodologically addressed?
this compound’s strained macrocyclic structure poses challenges in regioselectivity and yield optimization. A factorial design approach (e.g., varying reaction temperature, solvent polarity, and catalyst loading) can systematically identify optimal synthesis conditions . Purification often requires advanced separation technologies like preparative HPLC or membrane filtration to isolate the compound from stereoisomeric byproducts .
Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound’s structure?
Nuclear Magnetic Resonance (NMR) spectroscopy, particularly - and -NMR, is critical for confirming macrocyclic ring geometry and substituent positions. High-resolution mass spectrometry (HRMS) validates molecular weight, while X-ray crystallography provides definitive structural elucidation . For purity assessment, reversed-phase HPLC coupled with UV-Vis detection is recommended to resolve co-eluting impurities .
Q. How can researchers ensure reproducibility in this compound bioactivity assays?
Standardize assay protocols using validated cell lines (e.g., NIH/3T3 for cytotoxicity) and include positive/negative controls. Replicate experiments across independent labs to minimize batch effects. Data should be analyzed with statistical tools like ANOVA to account for variability . Open-access repositories (e.g., Zenodo) for raw datasets enhance transparency .
Advanced Research Questions
Q. What contradictory findings exist regarding this compound’s mechanism of action, and how can they be resolved?
Discrepancies in its antimicrobial efficacy (e.g., Gram-positive vs. Gram-negative bacteria) may stem from differences in membrane lipid composition. A comparative metabolomics approach, integrating LC-MS and lipidomics data, can identify target-specific interactions . Systematic reviews of existing literature should prioritize studies with robust blinding and randomization to reduce bias .
Q. How does stereochemical configuration influence this compound’s biological activity, and what experimental strategies validate these effects?
Enantioselective synthesis (e.g., chiral auxiliaries or asymmetric catalysis) can isolate stereoisomers for comparative bioactivity testing. Circular dichroism (CD) spectroscopy and molecular docking simulations (using software like AutoDock Vina) help correlate stereochemistry with target binding affinity .
Q. What computational models effectively predict this compound’s physicochemical properties?
Density Functional Theory (DFT) calculations model electronic properties and strain energy, while Molecular Dynamics (MD) simulations assess conformational flexibility in solvated systems. Validate predictions with experimental solubility and logP measurements .
Methodological Frameworks
Q. How can researchers design experiments to investigate this compound’s ecological role in its native microbial consortia?
Metagenomic sequencing (e.g., shotgun or 16S rRNA) identifies co-occurring species, while isotope labeling tracks compound turnover in environmental samples. Ethnobotanical surveys of source organisms (e.g., cyanobacteria) contextualize ecological interactions .
Q. What strategies mitigate low yields in large-scale this compound biosynthesis?
Metabolic engineering of host organisms (e.g., E. coli or S. cerevisiae) with codon-optimized genes enhances precursor flux. Fed-batch fermentation with real-time pH/O monitoring optimizes biomass production. Downstream processing using aqueous two-phase systems improves recovery efficiency .
Data Analysis and Interpretation
Q. How should researchers address conflicting bioactivity data across studies?
Apply meta-analysis frameworks (e.g., PRISMA guidelines) to aggregate data, adjusting for heterogeneity via random-effects models. Sensitivity analyses exclude outliers, while subgroup analyses explore variables like dosage or exposure time .
Q. What criteria determine whether this compound’s structural analogs warrant further investigation?
Prioritize analogs with improved pharmacokinetic profiles (e.g., bioavailability ≥50% in murine models) or reduced cytotoxicity (IC >10 μM). Quantitative Structure-Activity Relationship (QSAR) models guide rational modifications .
Research Gaps and Future Directions
- Unresolved Challenge : The ecological triggers for this compound production in cyanobacteria remain unclear. Proposed methodologies include transcriptomic analysis under stress conditions (e.g., nutrient limitation) .
- Emerging Tools : Cryo-EM for visualizing macrocycle-target complexes and machine learning for predicting synthetic pathways .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
